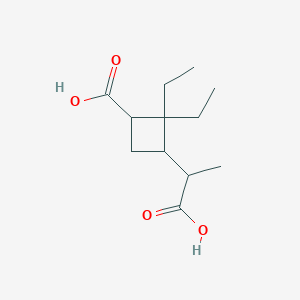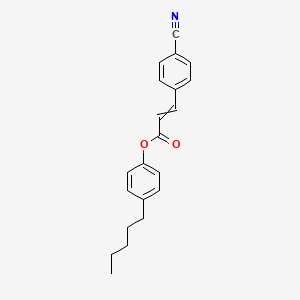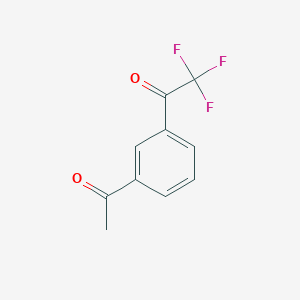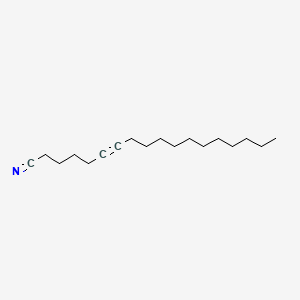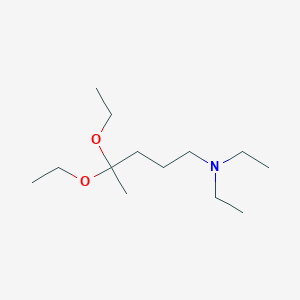
4,4-Diethoxy-1-(diethylamino)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxy-1-(diethylamino)pentane is an organic compound with the molecular formula C13H29NO2 It is a derivative of pentane, featuring diethoxy and diethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-1-(diethylamino)pentane typically involves the reaction of 4,4-diethoxypentanal with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4,4-diethoxypentanal and diethylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like ethanol or methanol are commonly used.
Catalysts: Acid or base catalysts may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxy-1-(diethylamino)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The diethoxy and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
4,4-Diethoxy-1-(diethylamino)pentane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-Diethoxy-1-(diethylamino)pentane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Diethoxy-1-(dimethylamino)pentane
- 4,4-Diethoxy-1-(dipropylamino)pentane
- 4,4-Diethoxy-1-(dibutylamino)pentane
Uniqueness
4,4-Diethoxy-1-(diethylamino)pentane is unique due to its specific combination of diethoxy and diethylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
54620-52-9 |
|---|---|
Molecular Formula |
C13H29NO2 |
Molecular Weight |
231.37 g/mol |
IUPAC Name |
4,4-diethoxy-N,N-diethylpentan-1-amine |
InChI |
InChI=1S/C13H29NO2/c1-6-14(7-2)12-10-11-13(5,15-8-3)16-9-4/h6-12H2,1-5H3 |
InChI Key |
IUJCCJNKFNXYFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



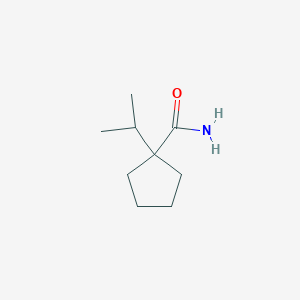
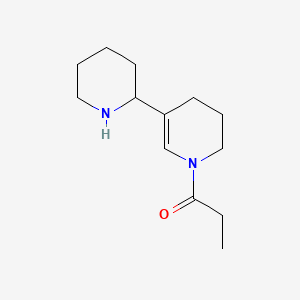
![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
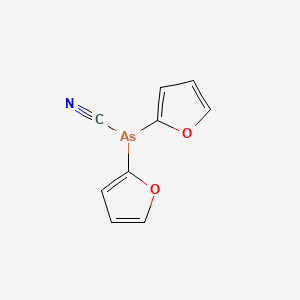


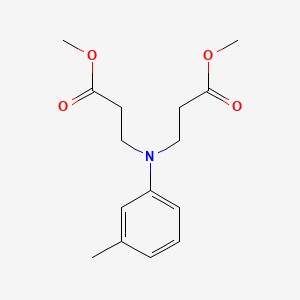
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
